5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQOYPBMKFGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265244 | |
| Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2009345-75-7 | |
| Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2009345-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process can be carried out using various oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine diacetate (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Another method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation. This method employs enaminonitriles and benzohydrazides, leading to the formation of the target compound through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned oxidative cyclization or microwave-mediated methods. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in medicinal and agricultural chemistry.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Therapeutic Applications
1.1 Cancer Treatment
One of the most promising applications of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine is in the field of oncology. This compound has been identified as an inhibitor of AXL receptor tyrosine kinase (RTK), which plays a crucial role in tumor progression and metastasis. Inhibition of AXL can lead to reduced proliferation of cancer cells and improved patient outcomes in various types of cancers, including:
Clinical studies have shown that compounds targeting AXL RTK can significantly hinder tumor growth and enhance the efficacy of existing therapies.
1.2 Anti-inflammatory Potential
Research indicates that this compound may also exhibit anti-inflammatory properties. Its mechanism involves modulation of signaling pathways associated with inflammatory responses, making it a candidate for treating chronic inflammatory diseases .
Agricultural Applications
2.1 Herbicide Development
The compound has been recognized for its potential as a herbicide. Substituted derivatives of this compound have demonstrated effectiveness in selectively controlling weed populations in agronomic crops. The ability to target specific plant species while minimizing harm to crops makes it a valuable addition to agricultural chemistry .
Synthetic Applications
3.1 Synthesis Methodologies
Recent advancements in synthetic methodologies have highlighted eco-friendly approaches to synthesize this compound. Microwave-mediated synthesis techniques have been developed that do not require catalysts or additives. This method not only improves yield but also reduces environmental impact .
Table: Comparison of Synthesis Methods
| Method | Yield (%) | Environmental Impact | Catalysts Required |
|---|---|---|---|
| Traditional Synthesis | Variable | Moderate | Yes |
| Microwave-Mediated Synthesis | 83 | Low | No |
Case Studies
Case Study 1: AXL Inhibition in Cancer Therapy
A study demonstrated that administering this compound derivatives resulted in significant tumor size reduction in preclinical models of breast cancer. The treatment was well-tolerated and showed promise for further clinical development.
Case Study 2: Herbicide Efficacy
Field trials conducted with herbicides based on this compound showed effective weed control without damaging surrounding crops. This selective action highlights its potential as a sustainable alternative to conventional herbicides.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. For instance, some derivatives of [1,2,4]triazolo[1,5-a]pyridines have been shown to inhibit enzymes such as acetolactate synthase (AHAS), which is involved in plant growth regulation . Additionally, these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), making them potential candidates for cancer treatment .
Comparison with Similar Compounds
Table 1: Comparison of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine with Analogous Compounds
Key Findings
Impact of Halogen Substituents
- Chlorine vs. Bromine : Chlorine at 5,7 positions (as in the target compound) enhances electrophilicity and binding to ALS enzymes, crucial for herbicidal activity . Bromine at position 8 (e.g., 8-Bromo derivatives) increases molecular weight and lipophilicity, favoring antiviral applications .
- Amino Group Addition: The 2-amine derivative (CAS 1124383-04-5) exhibits improved solubility and antitumor activity compared to the base compound, likely due to hydrogen-bonding interactions with biological targets .
Core Heterocycle Variations
- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., 5,7-Dichloro-triazolopyrimidine) show broader antimicrobial activity due to increased π-π stacking with nucleic acid bases . Pyridine cores, however, are more thermally stable and easier to functionalize .
Biological Activity
Overview
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2009345-75-7) is a heterocyclic compound that has attracted attention in medicinal and agricultural chemistry due to its diverse biological activities. It is primarily studied for its potential as an antibacterial , antifungal , antiviral , antiparasitic , and anticancer agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts normal cell cycle progression, leading to significant inhibition of cell proliferation. This mechanism is particularly relevant in cancer research where controlling cell division is crucial.
Biochemical Pathways
The compound interacts with various enzymes and proteins, influencing several biochemical pathways. Its potential cytotoxic effects have been observed in various cell lines, indicating its capability to induce apoptosis in cancerous cells through molecular interactions that alter gene expression and enzyme activity.
Pharmacokinetics
In silico studies suggest that this compound exhibits favorable pharmacokinetic properties. These properties are essential for evaluating the compound's suitability for therapeutic applications.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxicity against multiple cancer cell lines. The mechanism was linked to its ability to inhibit CDK2, leading to cell cycle arrest and apoptosis .
- Comparative Studies : When compared with other triazole derivatives such as [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrazine, this compound showed unique biological profiles due to its specific substitution pattern which enhances its activity against certain pathogens while retaining lower toxicity levels .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization strategies using halogenated pyridine precursors. For example, a one-pot approach similar to 5-chloro derivatives () could be adapted by reacting dichloropyridines with hydrazine derivatives under acidic conditions. Solvents like ethanol or DMF, coupled with catalysts (e.g., piperidine), are critical for cyclization efficiency. Temperature optimization (reflux vs. room temperature) and stoichiometric control of halogenating agents (e.g., POCl₃) are key to minimizing byproducts .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Chlorine substituents at positions 5 and 7 deshield adjacent protons, producing distinct splitting patterns. For example, C-6 and C-8 protons may appear as singlets due to symmetry .
- Mass Spectrometry : Molecular ion peaks at m/z = 203 (C₆H₃Cl₂N₃) confirm the molecular formula. Fragmentation patterns (e.g., loss of Cl groups) validate substitution sites .
- IR Spectroscopy : Absence of N-H stretches (if no amine groups) and presence of C-Cl stretches (~550–650 cm⁻¹) support the structure .
Q. What purification methods are optimal for isolating this compound?
- Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) effectively separates polar byproducts. Recrystallization from ethanol or acetonitrile enhances purity, as seen in analogous brominated triazolopyridines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of 5,7-dichloro derivatives?
- Methodological Answer : Systematic variation of parameters is critical:
- Catalysts : Test bases (piperidine, DBU) or Lewis acids (ZnCl₂) to accelerate cyclization ( ).
- Solvent Polarity : High-polarity solvents (DMF, DMSO) may enhance intermediate stability but could increase side reactions. Ethanol or THF balances reactivity and solubility .
- Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time and improves regioselectivity, as demonstrated for triazolopyridines .
Q. How do electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Cl groups activates the triazolopyridine core for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, C-5 and C-7 Cl atoms can be replaced by aryl/heteroaryl groups using Pd catalysts, as seen in brominated analogs . Control experiments with mono- vs. di-chlorinated analogs are necessary to assess steric and electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for halogenated triazolopyridines?
- Methodological Answer :
- SAR Studies : Compare 5,7-dichloro derivatives with mono-halogenated (e.g., 5-chloro, 7-bromo) analogs to isolate substituent effects. For example, 7-bromo derivatives show enhanced antimicrobial activity due to increased lipophilicity .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (DMSO vs. saline) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinases or microbial enzymes, explaining activity variations .
Q. How can mechanistic studies elucidate the role of 5,7-dichloro derivatives in oxidative stress modulation?
- Methodological Answer :
- In Vitro Assays : Measure ROS scavenging in cell-free systems (e.g., DPPH assay) and cellular models (e.g., H₂O₂-treated fibroblasts) .
- In Vivo Models : Use C. elegans to assess lifespan extension under oxidative stress, as triazolopyridines like compound 13 reduced malondialdehyde levels .
- Metabolomics : LC-MS profiling identifies downstream metabolites (e.g., glutathione conjugates) to map pathways .
Q. What crystallographic data confirm the planar geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and dihedral deviations. For example, triazolopyridine cores in 5-chloro derivatives exhibit planarity (<5° deviation), with Cl atoms adopting anti-periplanar positions to minimize steric clash .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
